molecular formula C27H30N4S B12694389 1-Piperazinamine, 4-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-N-((4-(dimethylamino)phenyl)methylene)- CAS No. 86758-95-4

1-Piperazinamine, 4-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-N-((4-(dimethylamino)phenyl)methylene)-

Cat. No.: B12694389
CAS No.: 86758-95-4
M. Wt: 442.6 g/mol
InChI Key: BFXFWBVVOHPTLH-VFCFBJKWSA-N
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Description

1-Piperazinamine, 4-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-N-((4-(dimethylamino)phenyl)methylene)- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinamine, 4-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-N-((4-(dimethylamino)phenyl)methylene)- typically involves multi-step organic reactions. The process may start with the preparation of the dibenzo(b,f)thiepin core, followed by the introduction of the piperazine moiety and the dimethylaminophenyl group. Common reagents and conditions include:

    Reagents: Dibenzothiepin, piperazine, dimethylaminobenzaldehyde

    Conditions: Catalysts such as acids or bases, solvents like ethanol or dichloromethane, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinamine, 4-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-N-((4-(dimethylamino)phenyl)methylene)- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Ethanol, dichloromethane, water

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-viral activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Piperazinamine, 4-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-N-((4-(dimethylamino)phenyl)methylene)- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Piperazinamine derivatives: Compounds with similar piperazine structures but different substituents.

    Dibenzo(b,f)thiepin derivatives: Compounds with variations in the dibenzo(b,f)thiepin core structure.

    Dimethylaminophenyl derivatives: Compounds with different functional groups attached to the dimethylaminophenyl moiety.

Uniqueness

1-Piperazinamine, 4-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-N-((4-(dimethylamino)phenyl)methylene)- is unique due to its specific combination of structural features, which may confer distinct pharmacological properties and reactivity compared to other similar compounds.

Properties

CAS No.

86758-95-4

Molecular Formula

C27H30N4S

Molecular Weight

442.6 g/mol

IUPAC Name

4-[(E)-[4-(5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]iminomethyl]-N,N-dimethylaniline

InChI

InChI=1S/C27H30N4S/c1-29(2)23-13-11-21(12-14-23)20-28-31-17-15-30(16-18-31)25-19-22-7-3-5-9-26(22)32-27-10-6-4-8-24(25)27/h3-14,20,25H,15-19H2,1-2H3/b28-20+

InChI Key

BFXFWBVVOHPTLH-VFCFBJKWSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/N2CCN(CC2)C3CC4=CC=CC=C4SC5=CC=CC=C35

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN2CCN(CC2)C3CC4=CC=CC=C4SC5=CC=CC=C35

Origin of Product

United States

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